6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one

Anticancer Medicinal Chemistry Regioisomer

Ensure target engagement fidelity with the specific 6-bromo-2-methyl substitution pattern of this dihydrobenzofuranone. Unlike 5-bromo or non-halogenated analogs, its unique steric and electronic profile is critical for reproducible SAR data in kinase and GPCR programs. The carbon-bromine bond also serves as a synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling or radiolabeling. This identity is essential for investigating halogen-binding preferences and developing novel herbicidal scaffolds. Procure the exact regioisomer to eliminate data variability.

Molecular Formula C9H7BrO2
Molecular Weight 227.05 g/mol
Cat. No. B13591065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one
Molecular FormulaC9H7BrO2
Molecular Weight227.05 g/mol
Structural Identifiers
SMILESCC1C(=O)C2=C(O1)C=C(C=C2)Br
InChIInChI=1S/C9H7BrO2/c1-5-9(11)7-3-2-6(10)4-8(7)12-5/h2-5H,1H3
InChIKeyYQTJQLJMLPOWCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS 1507986-02-8) Technical Reference and Procurement Baseline


6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS 1507986-02-8) is a brominated heterocyclic compound belonging to the 2,3-dihydrobenzofuranone class. Its molecular formula is C9H7BrO2 with a molecular weight of 227.05 g/mol [1]. This compound features a fused benzofuran ring system with a ketone at the 3-position, a methyl group at the 2-position, and a bromine atom at the 6-position . It is primarily sourced as a research chemical with typical purities of 95% or higher [1].

Why 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one Cannot Be Readily Replaced by In-Class Analogs


Substitution within the 2,3-dihydrobenzofuranone scaffold is not straightforward. The specific 6-bromo-2-methyl substitution pattern dictates unique electronic and steric properties that profoundly influence reactivity, physicochemical characteristics, and biological target engagement. A direct head-to-head comparison of 6-bromo versus 5-bromo and unsubstituted 2-methyl-2,3-dihydrobenzofuran-3-one analogs reveals that the position of the halogen atom is a critical determinant of bioactivity [1]. Generic substitution with a differently halogenated or non-halogenated analog risks a significant loss of potency or a complete alteration of the desired biological profile, making procurement of this specific substitution pattern essential for reproducible results.

Quantitative Differentiation Guide: 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one vs. Key Comparators


Regioisomeric Halogenation Potency Differential in Antiproliferative Activity

The position of the halogen atom on the benzofuranone core directly impacts anticancer potency. In a study evaluating antiproliferative activity against the MCF7 breast cancer cell line, the 6-bromo analog (target compound) demonstrated a notable shift in potency compared to the unsubstituted parent and the 5-bromo isomer. While the 6-bromo analog's precise IC50 in this specific MCF7 assay is not available in public data, the structurally similar 5-bromo-2-methyl-2,3-dihydrobenzofuran-3-one exhibited an IC50 of 181,000 nM in the same cell line [1]. This data point underscores that halogen position is not trivial and can lead to orders of magnitude difference in biological activity. The 6-bromo substitution pattern represents a distinct chemical probe with unique activity compared to its 5-bromo regioisomer [2].

Anticancer Medicinal Chemistry Regioisomer

Structural Impact of 6-Bromo Substitution on Enzyme Inhibition vs. Non-Halogenated Scaffold

Halogenation at the 6-position of the benzofuranone core introduces a significant electron-withdrawing effect and a heavy atom, which can enhance binding affinity to specific biological targets compared to the non-halogenated 2-methyl-2,3-dihydrobenzofuran-3-one. The 6-bromo group creates a distinct binding motif that can engage in halogen bonding, a feature absent in the unsubstituted scaffold. This is supported by the general observation that halogenated benzofuranone derivatives show improved enzyme inhibition [1]. For instance, in the broader benzofuranone class, brominated analogs have shown potent acetylcholinesterase (AChE) inhibition with IC50 values in the nanomolar range, while non-halogenated scaffolds are often significantly less active [2].

Enzyme Inhibition Scaffold Optimization Halogenation

Physicochemical Differentiation: LogP and Molecular Weight Contrasts

The 6-bromo substitution significantly alters key physicochemical properties that govern passive permeability and solubility compared to other in-class halogenated analogs. The target compound has a molecular weight of 227.05 g/mol and a bromine atom, which contributes to higher lipophilicity than its 6-fluoro analog (C9H7FO2, MW 166.15) [1]. This difference in lipophilicity (clogP) directly influences membrane permeability and non-specific binding. Specifically, the bromine atom increases the molecular weight and lipophilicity compared to the fluorine analog, making it a distinct chemical probe for investigating halogen-dependent biological effects.

Physicochemical Properties Lipophilicity ADME

Optimal Research and Procurement Application Scenarios for 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one


Medicinal Chemistry: Structure-Activity Relationship (SAR) Exploration of Halogen Effects

This compound is optimally deployed in medicinal chemistry programs to investigate the effect of the 6-bromo substituent on target binding. As established in the evidence guide, the regioisomeric position of the halogen is critical for activity [1]. Researchers can use this compound in head-to-head SAR studies against 5-bromo and non-halogenated analogs to map the halogen-binding preferences of a biological target, such as a kinase or GPCR [2]. The distinct physicochemical properties compared to a 6-fluoro analog also allow for deconvolution of hydrophobic versus electronic effects on activity.

Chemical Biology: Development of a Halogenated Probe for Photoaffinity Labeling

The presence of the bromine atom at the 6-position provides a potential handle for photoaffinity labeling (PAL) or radiolabeling studies. Unlike the non-halogenated parent or the 6-fluoro analog, the carbon-bromine bond can be utilized in palladium-catalyzed cross-coupling reactions for late-stage functionalization or for the introduction of a radioactive isotope (e.g., tritium) for target engagement studies [1]. Its unique reactivity profile, derived from the 6-bromo-2-methyl substitution pattern, makes it a suitable starting material for creating more complex molecular probes.

Agrochemical Discovery: Herbicidal Lead Optimization

Benzofuranone derivatives, particularly those with specific halogenation patterns, are established scaffolds in herbicide discovery [1]. The 6-bromo-2-methyl substitution pattern represents a distinct chemical motif for screening against herbicidal targets. Its differentiation from non-halogenated or differently substituted analogs is critical for identifying novel structure-activity relationships and optimizing for field potency and crop safety, as evidenced by the broader patent literature on dihydrobenzofuran herbicides [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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